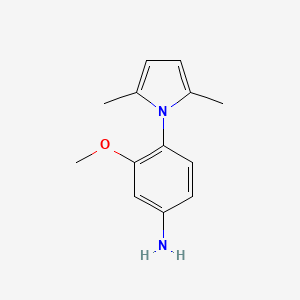

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline

Description

BenchChem offers high-quality 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)-3-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-4-5-10(2)15(9)12-7-6-11(14)8-13(12)16-3/h4-8H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZSJZVHZLTKOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)N)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline structure and properties

The following technical guide details the structure, synthesis, and properties of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline , a specialized intermediate used in medicinal chemistry and advanced organic synthesis.

Content Type: Technical Monograph & Synthetic Protocol Audience: Medicinal Chemists, Process Scientists, and R&D Specialists

Chemical Identity & Structural Analysis[1][2][3][4][5]

This compound represents a "masked" diamine scaffold, where one amino group of a phenylenediamine core is locked within a 2,5-dimethylpyrrole ring. This structural motif serves two primary functions in drug development: it acts as a robust protecting group for primary amines, or as a hydrophobic pharmacophore capable of pi-pi stacking interactions in kinase inhibitor binding pockets.

| Attribute | Detail |

| IUPAC Name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline |

| Molecular Formula | C₁₃H₁₆N₂O |

| Molecular Weight | 216.28 g/mol |

| Core Scaffold | 1,4-Phenylenediamine (asymmetrically substituted) |

| Key Functional Groups | Primary Amine (C1), Methoxy Ether (C3), 2,5-Dimethylpyrrole (C4) |

| Precursor CAS | 97-52-9 (2-Methoxy-4-nitroaniline - Starting Material) |

Structural Dynamics

-

Electronic Environment: The C3-methoxy group is an electron-donating group (EDG) positioned ortho to the pyrrole ring and meta to the free amine. This steric and electronic crowding at the C3-C4 bond creates a twisted conformation, preventing the pyrrole ring from becoming fully coplanar with the benzene ring (dihedral angle > 45°).

-

Reactivity Differentiation: The molecule possesses two nitrogen centers with vastly different reactivities. The C1-amine is nucleophilic and basic. The C4-pyrrole nitrogen is non-basic and non-nucleophilic due to aromatic delocalization, effectively serving as a "silent" nitrogen under standard conditions.

Synthesis & Manufacturing Protocol

The synthesis follows a linear two-step sequence: Paal-Knorr Condensation followed by Nitro Reduction . This route ensures regiospecificity, utilizing the different oxidation states of the nitrogen precursors.

Reaction Scheme (Graphviz Visualization)

Caption: Step-wise synthesis from commercially available nitroaniline precursors.

Detailed Experimental Procedure

Step 1: Paal-Knorr Pyrrole Formation

Objective: Convert the C1-amine of the starting material into the 2,5-dimethylpyrrole ring.

-

Reagents: Charge a reaction vessel with 2-methoxy-4-nitroaniline (1.0 equiv), 2,5-hexanedione (1.2 equiv), and a catalytic amount of p-toluenesulfonic acid (pTSA) (0.05 equiv).

-

Solvent: Suspend in Toluene (10 mL/g of substrate).

-

Conditions: Heat to reflux with a Dean-Stark trap to continuously remove water. The reaction typically reaches completion in 4–6 hours.

-

Work-up: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (to remove acid catalyst) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: The intermediate (nitro-pyrrole) is often a solid that can be recrystallized from Ethanol/Hexanes.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the C4-nitro group to the target amine without hydrogenating the pyrrole ring.

-

Reagents: Dissolve the nitro-pyrrole intermediate in Ethanol/Ethyl Acetate (1:1).

-

Catalyst: Add 10% Pd/C (5 wt% loading).

-

Conditions: Stir under a hydrogen atmosphere (balloon pressure, 1 atm) at room temperature for 2–4 hours.

-

Critical Note: Avoid high pressure or elevated temperatures to prevent reduction of the pyrrole ring or the benzene ring. Alternatively, use Fe/NH₄Cl in EtOH/H₂O if the pyrrole proves sensitive to hydrogenation.

-

-

Isolation: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate to yield the crude aniline.[1]

-

Final Purification: Recrystallize from Isopropyl Alcohol or purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Physicochemical Properties[1][2][3][4][5][12][13][14][15][16]

The following data is derived from structure-activity relationships (SAR) of analogous pyrrolyl-anilines.

| Property | Value / Description |

| Physical State | Off-white to pale brown crystalline solid. |

| Melting Point | Approx. 115–125 °C (Dependent on purity/polymorph). |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol. Insoluble in Water. |

| pKa (Aniline) | ~3.5 – 4.0 (Lower than unsubstituted aniline due to the electron-withdrawing nature of the pyrrolyl ring). |

| LogP | ~2.5 (Moderately lipophilic). |

| Stability | Air-sensitive (oxidation of the aniline). Store under inert gas (Ar/N₂) at 2–8°C. |

Reactivity & Applications

Reactivity Map

The molecule presents two distinct "faces" for chemical modification, making it a valuable scaffold for fragment-based drug discovery (FBDD).

Caption: Functional group reactivity profile for medicinal chemistry derivatization.

Key Applications

-

Kinase Inhibitor Synthesis: The 3-methoxy-4-pyrrolyl motif mimics the adenosine triphosphate (ATP) binding orientation in certain tyrosine kinases. The pyrrole ring occupies the hydrophobic pocket, while the amine is derivatized to form the "hinge binder."

-

Masked Phenylenediamines: The 2,5-dimethylpyrrole serves as a protecting group for the primary amine. It is stable to basic hydrolysis and mild acids but can be cleaved using Hydroxylamine hydrochloride (NH₂OH·HCl) to regenerate the free amine, allowing for the synthesis of complex non-symmetrical diamines.

-

Conducting Polymers: Derivatives of this compound can be electropolymerized to form polyanilines with tuned conductivity and solubility profiles.

Safety & Handling (SDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P280: Wear protective gloves/eye protection (Nitrile gloves recommended).

-

P261: Avoid breathing dust/fume.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Light sensitive.

-

References

-

Paal-Knorr Synthesis Mechanism: Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr synthesis of pyrroles. The Journal of Organic Chemistry, 60(2), 301-307.

-

Pyrrole as Amine Protecting Group: Breukelman, S. P., Meakins, G. D., & Tirel, M. D. (1982). Protection of primary amino-groups as 2,5-dimethylpyrroles. Journal of the Chemical Society, Chemical Communications, (14), 800-801.

-

Precursor Data (2-Methoxy-4-nitroaniline): National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7328, 2-Methoxy-4-nitroaniline.

- General Aniline Reactivity: Lawrence, S. A. (2004).

Sources

Technical Guide: Paal-Knorr Synthesis of Pyrrole-Substituted Anilines

Executive Summary

The Paal-Knorr synthesis remains the premier methodology for constructing the pyrrole nucleus, a pharmacophore ubiquitous in blockbuster therapeutics (e.g., Atorvastatin) and advanced materials.[1][2][3] This guide focuses specifically on the condensation of anilines (aryl amines) with 1,4-dicarbonyls. Unlike aliphatic amines, anilines present unique challenges due to diminished nucleophilicity and potential steric hindrance. This document details the mechanistic underpinnings, provides optimized protocols ranging from classical reflux to green microwave-assisted techniques, and outlines a self-validating workflow for high-purity synthesis.

Part 1: Mechanistic Underpinnings & Causality

The Amarnath Mechanism

While early textbooks proposed an imine intermediate, definitive kinetic studies by Amarnath et al. (1991) elucidated that the reaction proceeds through a hemiaminal pathway . Understanding this is critical for troubleshooting low yields with electron-deficient anilines.

-

Activation: The acid catalyst protonates one carbonyl oxygen, increasing electrophilicity.

-

Nucleophilic Attack: The aniline nitrogen attacks the activated carbonyl, forming a hemiaminal . Critical Insight: For anilines with Electron Withdrawing Groups (EWGs), this step is slow and reversible.

-

Cyclization: The nitrogen attacks the second carbonyl.[1][4] This is often the rate-determining step (RDS) for sterically hindered substrates.

-

Dehydration: Two water molecules are eliminated to aromatize the system.

Diagram 1: Mechanistic Pathway (Graphviz)

Caption: The Amarnath mechanism highlights the hemiaminal cyclization as the pivotal step, often rate-limiting for hindered anilines.

Part 2: Synthetic Methodologies & Protocols[1][4][5][6][7][8]

Strategic Considerations for Anilines

-

Nucleophilicity: Electron-deficient anilines (e.g., 4-nitroaniline) require stronger activation (Lewis acids or higher temperatures) compared to electron-rich anilines (e.g., 4-methoxyaniline).

-

Sterics: Ortho-substituted anilines significantly retard the cyclization step. Solvent-free or microwave conditions are recommended to overcome this energy barrier.

Protocol A: Classical Acid-Catalyzed Reflux (Robust & Scalable)

Best for: Large-scale synthesis, electron-rich to neutral anilines.

Reagents:

-

Aniline (1.0 equiv)

-

2,5-Hexanedione (1.1 equiv)

-

Solvent: Methanol or Ethanol (0.5 M concentration)

-

Catalyst: Conc. HCl (1-2 drops per mmol) or p-TSA (5 mol%)

Step-by-Step Procedure:

-

Charge: Dissolve the aniline in methanol in a round-bottom flask.

-

Add: Add 2,5-hexanedione followed by the acid catalyst.

-

Reflux: Heat the mixture to reflux (65°C for MeOH) for 1–3 hours.

-

Self-Validation: Monitor via TLC.[1] The aniline spot (usually UV active and stainable with ninhydrin) should disappear. The product often fluoresces or appears as a distinct dark spot under UV.

-

-

Quench: Cool to room temperature. Pour into ice-cold dilute HCl (0.5 M) to remove unreacted amine.

-

Isolation: The product typically precipitates.[1][4] Filter and wash with water. If oil forms, extract with ethyl acetate.

-

Purification: Recrystallize from MeOH/Water (9:1) or perform silica column chromatography (Hexane/EtOAc).

Protocol B: Green Microwave-Assisted Iodine Catalysis (High Speed)

Best for: Electron-deficient anilines, steric hindrance, library generation.

Reagents:

-

Aniline (1.0 equiv)

-

2,5-Hexanedione (1.0 equiv)

-

Catalyst: Molecular Iodine (

, 5 mol%)[5][6] -

Solvent: None (Neat)

Step-by-Step Procedure:

-

Mix: Grind aniline and 2,5-hexanedione with iodine in a mortar/pestle or mix directly in a microwave vial.

-

Irradiate: Microwave at 300W for 2–5 minutes (monitor temperature, typically <100°C).

-

Workup: Dissolve the residue in diethyl ether or ethyl acetate. Wash with aqueous sodium thiosulfate (

) to remove iodine (color changes from brown to clear). -

Isolate: Dry organic layer (

), concentrate, and purify.

Part 3: Data & Optimization

Yield Comparison: Substituent Effects

The electronic nature of the aniline drastically affects yield and reaction time.

| Aniline Substituent | Method A (Reflux) Yield | Method B (MW/I2) Yield | Time (Method B) | Notes |

| None (Phenyl) | 85% | 92% | 2 min | Baseline reactivity. |

| 4-OMe (EDG) | 90% | 95% | 1.5 min | Highly reactive; exothermic. |

| 4-NO₂ (EWG) | 45% | 82% | 5 min | Method A fails to drive completion; Method B preferred. |

| 2,6-Dimethyl (Steric) | 30% | 75% | 8 min | Severe steric hindrance requires high energy input (MW). |

Diagram 2: Optimization Decision Tree (Graphviz)

Caption: Decision matrix for selecting the optimal synthetic protocol based on aniline electronics and sterics.

Part 4: Applications in Drug Discovery[13][14]

The

-

HMG-CoA Reductase Inhibitors: The core of Atorvastatin (Lipitor) is a pentasubstituted pyrrole. The Paal-Knorr reaction is a key step in convergent synthesis strategies, often using advanced 1,4-diketones (e.g., 1,4-diketoesters).

-

Antimicrobial Agents:

-aryl pyrroles disrupt bacterial cell walls and have shown efficacy against MRSA strains. -

Bioconjugation: The reaction is used to label lysine residues in proteins.[2] Since lysine contains a primary amine, reacting a protein with a functionalized 1,4-dicarbonyl (under mild aqueous conditions) selectively labels the protein via pyrrole formation.

Part 5: References

-

Paal-Knorr Synthesis Mechanism : Amarnath, V., et al. (1991).[9] Mechanism of the Paal-Knorr Pyrrole Synthesis. Journal of Organic Chemistry. 8[5]

-

Microwave-Iodine Protocol : Banik, B. K., et al. (2010).[5] An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules. 5

-

General Protocols & Troubleshooting : BenchChem Technical Support. Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Pyrroles. 1[5][11][12]

-

Protein Labeling Applications : Irreversible Protein Labeling by Paal–Knorr Conjugation. PMC/NIH. 2[5]

-

Antimicrobial Applications : Qandeel, B. M., et al. (2025).[13][11][14] Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. 14[5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Irreversible Protein Labeling by Paal–Knorr Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synarchive.com [synarchive.com]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 11. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

The 2,5-Dimethylpyrrole Group: A Robust and Orthogonal Protecting Strategy for Phenylenediamines

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Phenylenediamine Reactivity

Phenylenediamines are critical building blocks in medicinal chemistry and materials science, prized for their rigid structure and versatile reactivity. However, the very properties that make them valuable also present significant synthetic challenges. The two primary amino groups exhibit high nucleophilicity and are prone to rapid oxidation, often leading to complex reaction mixtures and polymerization.[1] Consequently, selective monofunctionalization or participation in multi-step syntheses necessitates a robust protecting group strategy. An ideal protecting group for a phenylenediamine should be non-ionizable, stable to strongly basic and nucleophilic conditions, and removable under mild conditions that do not compromise the integrity of the target molecule.[2] The 2,5-dimethylpyrrole group, formed via the Paal-Knorr condensation, has emerged as a superior solution to meet these demanding criteria.[2]

Part 1: The Protection Reaction – Paal-Knorr Pyrrole Synthesis

The protection of a primary amine as a 2,5-dimethylpyrrole is achieved through the Paal-Knorr synthesis, a classic and efficient method for constructing pyrrole rings.[3][4] The reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound, in this case, acetonylacetone (2,5-hexanedione).[1]

Mechanism of Protection

The reaction proceeds under weakly acidic conditions, often catalyzed by acetic acid.[3] The mechanism, elucidated by V. Amarnath et al., involves the initial formation of a hemiaminal upon attack of the amine on a protonated carbonyl.[4] A subsequent intramolecular attack on the second carbonyl forms a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to yield the stable, aromatic N-substituted pyrrole.[4]

Sources

Methodological & Application

Application Note: Chemo-selective Reduction Strategies for Pyrrolyl-Nitrobenzenes

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

This guide details the chemo-selective reduction of the nitro group in 1-(2-methoxy-4-nitrophenyl)-2,5-dimethylpyrrole to yield the corresponding aniline. This transformation is a critical step in the synthesis of kinase inhibitors and dye intermediates where the pyrrole ring serves as a bio-isostere or fluorophore scaffold.

The Challenge: Pyrrole Sensitivity

The primary challenge in this reduction is the acid sensitivity and electron-rich nature of the pyrrole ring.

-

Acid Sensitivity: Pyrroles undergo polymerization (forming "pyrrole red") in the presence of strong mineral acids. Traditional reductions utilizing Sn/HCl or Fe/HCl are therefore risky and often lead to tarry byproducts.

-

Over-reduction: While the pyrrole ring is aromatic, it is more susceptible to hydrogenation than the benzene ring. Aggressive catalytic hydrogenation (high pressure/temperature) can saturate the pyrrole ring to a pyrrolidine.

This guide presents two validated protocols designed to bypass these failure modes:

-

Protocol A (Catalytic Hydrogenation): The scalable, clean method using Pd/C under mild pressure.

-

Protocol B (Fe/NH₄Cl): The "soft" chemical reduction method for highly sensitive substrates or labs lacking hydrogenation infrastructure.

Reaction Pathway & Logic

The following diagram illustrates the transformation and the critical decision points involved in selecting the reduction method.

Figure 1: Strategic pathway for nitro reduction in the presence of an acid-sensitive pyrrole ring.

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: Scalability, clean workup, and high throughput.

Mechanism

Heterogeneous catalysis where hydrogen is adsorbed onto the palladium surface. The nitro group is reduced sequentially (

Materials

-

Substrate: 1-(2-methoxy-4-nitrophenyl)-2,5-dimethylpyrrole (1.0 equiv)

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (10 wt% loading relative to substrate)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH) (HPLC Grade)

-

Reagent: Hydrogen gas (

) (Balloon or 1 atm line)

Step-by-Step Procedure

-

Preparation: In a clean round-bottom flask, dissolve the nitro-pyrrole substrate in Methanol (approx. 10 mL per gram of substrate).

-

Note: Ensure the substrate is fully dissolved. Gentle warming (30°C) is acceptable.

-

-

Inerting: Evacuate the flask and backfill with Nitrogen (

) three times to remove oxygen. -

Catalyst Addition: Carefully add the 10% Pd/C catalyst.

-

Safety: Pd/C is pyrophoric when dry. Always use wet catalyst or add it under an inert blanket.

-

-

Hydrogenation: Purge the system with Hydrogen gas. Attach a hydrogen balloon (approx. 1 atm).

-

Reaction: Stir vigorously at Room Temperature (20-25°C) .

-

Time: Reaction typically completes in 2–4 hours.

-

Monitoring: Check via TLC (System: Hexane/EtOAc 7:3). The starting material (yellow/orange) will disappear, replaced by a fluorescent blue-ish spot (amine).

-

-

Workup:

-

Purification: Usually not required.[3][4] If necessary, recrystallize from Ethanol/Hexane.

Protocol B: Iron/Ammonium Chloride Reduction

Best for: Small batches, highly acid-sensitive derivatives, or labs without hydrogen handling safety protocols.

Mechanism

A single-electron transfer (SET) mechanism occurring on the surface of the activated iron. Ammonium chloride acts as a mild electrolyte and proton source, buffering the pH to ~5-6, preventing pyrrole degradation.

Materials

-

Substrate: 1.0 equiv

-

Reductant: Iron Powder (325 mesh, 5.0 equiv)

-

Electrolyte: Ammonium Chloride (

) (5.0 equiv) -

Solvent: Ethanol / Water (3:1 ratio)

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in Ethanol.

-

Activation: Add the water and Ammonium Chloride. Stir until

is mostly dissolved. -

Iron Addition: Add the Iron powder in one portion.

-

Reflux: Heat the mixture to reflux (approx. 75-80°C) with vigorous stirring.

-

Observation: The reaction mixture will turn dark/rusty brown.

-

Time: 1–3 hours.

-

-

Filtration (Critical Step):

-

While the mixture is still hot , filter through a Celite pad.

-

Why Hot? The aniline product may precipitate if the solution cools in the presence of iron sludge.

-

Wash the cake with hot Ethanol.

-

-

Extraction:

-

Concentrate the filtrate to remove most Ethanol.

-

Dilute the aqueous residue with Ethyl Acetate and Water.

-

Separate phases.[5] Wash the organic layer with Brine, dry over

.

-

-

Isolation: Evaporate solvent to obtain the off-white/tan solid.

Analytical Validation

To confirm the success of the reaction and the integrity of the pyrrole ring, compare the NMR data against the following expected shifts.

| Feature | Starting Material (Nitro) | Product (Aniline) | Diagnostic Change |

| Nitro/Amine | No protons (Nitro is silent) | Broad singlet, ~3.5 - 5.0 ppm ( | Appearance of |

| Pyrrole Ring | Singlet, ~5.9 ppm ( | Singlet, ~5.8 - 5.9 ppm ( | Must remain a singlet. Splitting indicates saturation. |

| Aromatic Ring | Deshielded (shifted downfield) | Shielded (shifted upfield) | Protons ortho to the N-group shift upfield due to electron donation from |

| Methyl Groups | Singlet, ~2.0 - 2.2 ppm | Singlet, ~1.9 - 2.1 ppm | Minimal change. |

Key Quality Check: If the pyrrole peak at ~5.9 ppm disappears or splits into multiplets, you have over-reduced the ring (Method A failure). If the product is a dark black tar, the pyrrole has polymerized (Acid failure).

Comparison of Methods

| Parameter | Method A (Pd/C + H2) | Method B (Fe / NH4Cl) |

| Yield | High (90-98%) | Good (80-90%) |

| Reaction Time | Fast (2-4 h) | Medium (1-3 h reflux) |

| Selectivity | Moderate (Risk of ring reduction) | Excellent (Chemoselective for Nitro) |

| Scalability | Excellent | Poor (Iron waste disposal issues) |

| Safety | H2 flammability risk | No gas handling required |

References

- General Mechanism of Nitro Reduction (Catalytic): Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. (Standard reference for Pd/C reductions).

-

Chemoselective Reduction (Fe/NH4Cl)

-

Synthesis of Pyrrolyl-Anilines (Paal-Knorr Context)

-

Telvekar, V. N., et al. (2012). Novel pyrrole derivatives as potent antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 22(14), 4707-4710. (Demonstrates nitro-to-aniline reduction on N-aryl pyrrole scaffolds).

-

-

Protocol Validation (Iron-mediated)

-

ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Convenient Reduction of Nitrobenzenes to Anilines Using Electrochemically Generated Nickel [organic-chemistry.org]

- 5. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline as a Dye Intermediate

This guide details the technical application of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline (hereafter referred to as Pyrrole-Red Base or PRB-Intermediate ), a specialized diazo component used in the synthesis of high-performance azo pigments and disperse dyes.

Introduction & Chemical Identity

The compound 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline represents a class of "heterocyclic-substituted anilines" where the hydrophobic, electron-rich 2,5-dimethylpyrrole moiety serves a dual function: it acts as a bulky auxochrome to improve light fastness and solubility in organic substrates, and it modulates the electronic absorption of the final azo chromophore.

Chemical Structure & Properties

-

IUPAC Name: 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline

-

Molecular Formula:

-

Molecular Weight: 216.28 g/mol

-

Key Functionality:

-

Primary Amine (Position 1): The site of diazotization.[1][2]

-

Methoxy Group (Position 3): Electron-donating group (EDG) that activates the ring and induces a bathochromic (red) shift.

-

2,5-Dimethylpyrrole (Position 4): A robust, hydrophobic heterocycle formed via the Paal-Knorr reaction. It replaces a standard alkyl/aryl amine, reducing hydrogen bonding potential (improving solubility in polymers) while maintaining high molar extinction.

-

Synthesis Logic & Purity Profile

Understanding the origin of this intermediate is critical for troubleshooting downstream diazotization. It is typically synthesized via a Paal-Knorr condensation followed by reduction, ensuring that the pyrrole ring is fully formed and stable before the primary amine is generated.

Synthesis Workflow (Contextual)

The high purity of commercial PRB-Intermediate relies on the "Nitro-First" strategy.

-

Condensation: 2-Methoxy-4-nitroaniline reacts with 2,5-hexanedione. The amino group (ortho to methoxy) is converted to the pyrrole.

-

Reduction: The nitro group is selectively reduced to the primary amine, yielding the final product.

Figure 1: The "Nitro-First" synthetic route ensures the pyrrole ring is chemically distinct from the reactive amine used in dye formation.

Application Protocol: Diazotization

The core utility of this intermediate is its conversion into a diazonium salt for coupling. Unlike simple anilines, the pyrrole ring is acid-sensitive (prone to polymerization). Therefore, temperature control and acid concentration are strictly critical .

Materials Required

-

Substrate: 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline (0.1 mol, ~21.6 g).

-

Acid: Hydrochloric Acid (37%), 2.5 - 3.0 equivalents.

-

Nitrosating Agent: Sodium Nitrite (NaNO2), 4N solution (1.05 equivalents).

-

Solvent: Water / Glacial Acetic Acid (if solubility is low).

-

Control: Sulfamic acid (to destroy excess nitrous acid).

Step-by-Step Diazotization Protocol

Step 1: Acid Dissolution (The "Paste" Method)

-

In a 500 mL beaker, charge 21.6 g of the intermediate.

-

Add 50 mL of water and stir to create a slurry.

-

Slowly add 25 mL of concentrated HCl (37%).

-

Observation: The amine will convert to its hydrochloride salt. If a thick paste forms, add warm water (not exceeding 50°C) to dissolve, then crash cool immediately to 0-5°C with crushed ice to precipitate fine, reactive crystals.

-

Why? Fine crystals react faster than large clumps, preventing side reactions.

-

Step 2: Diazotization

-

Maintain temperature at 0–5°C using an ice/salt bath.

-

Add the Sodium Nitrite solution dropwise beneath the surface of the liquid.

-

Rate: Addition should take 30–45 minutes. Monitor temperature; do not allow it to rise above 8°C.

-

Mechanism:[3][4][5][6] The amine reacts with nitrosonium ion (

) to form the diazonium chloride.

Step 3: Validation (Self-Correcting Step)

-

Starch-Iodide Test: 5 minutes after addition, spot the solution on starch-iodide paper. It must turn immediately blue/black (indicating slight excess

).-

Correction: If negative, add small aliquots of NaNO2 until positive.

-

-

Clarity Check: The solution should become clear (pale yellow/orange). If turbidity persists, filter quickly through a pre-chilled funnel.

-

Scavenging: Add Sulfamic Acid crystals until the starch-iodide test is negative (stops the reaction to prevent phenol formation).

Application Protocol: Coupling (Azo Dye Formation)[3]

This intermediate couples vigorously with Naphthol AS derivatives, phenols, and acetoacetanilides.

General Coupling Procedure (Naphthol AS Example)

-

Coupler Preparation: Dissolve 0.1 mol of Naphthol AS (e.g., Naphthol AS-D) in dilute NaOH at 80°C. Clarify if necessary, then cool to 10-15°C.

-

Precipitation (Optional but Recommended): Add surfactant (e.g., lignosulfonate) to the coupler solution to aid dispersion.

-

Coupling:

-

Slowly run the cold diazo solution (from Section 3.2) into the coupler solution .

-

Maintain pH at 9–10 using Sodium Acetate or Sodium Carbonate. Do not use strong caustic during coupling as it may hydrolyze the diazo.

-

Observation: Immediate formation of a deeply colored precipitate (Red/Violet).

-

-

Finishing: Heat the slurry to 90°C ("soaping") to aggregate the pigment particles and improve filtration properties. Filter, wash neutral, and dry.

Quantitative Data: Expected Yields & Properties

| Parameter | Specification | Notes |

| Diazotization Yield | > 98% in solution | Loss usually due to temperature spikes (>10°C). |

| Coupling Yield | 90 - 95% | Dependent on pH control. |

| Molar Extinction ( | ~25,000 - 35,000 | High intensity due to pyrrole donation. |

| Solubility (Dye) | High in EtOAc, Acetone | Pyrrole ring enhances organic solubility. |

Mechanism & Troubleshooting

The following diagram illustrates the critical decision points during the experimental workflow.

Figure 2: Logical flow for diazotization control. The Starch-Iodide checkpoint is non-negotiable for reproducibility.

Safety & Handling

-

Toxicity: Like all aromatic amines, this compound should be treated as a potential carcinogen and skin sensitizer. Wear full PPE (nitrile gloves, respirator).

-

Pyrrole Sensitivity: While the 2,5-dimethyl substitution blocks the most reactive sites, the pyrrole ring can still undergo acid-catalyzed polymerization if left in strong acid for extended periods without nitrite. Perform diazotization rapidly.

References

- Synthesis of Pyrrolyl-Anilines: T. Eicher, S. Hauptmann, The Chemistry of Heterocycles, 2nd Ed., Wiley-VCH, 2003. (Context on Paal-Knorr stability).

-

Diazotization Protocols: Zollinger, H. (1991). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. VCH Publishers.

-

Pyrrole in Material Science: Obruchnikova, N.V., Rakitin, O.A. (2023). "4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine".[7] Molbank, 2023(3), M1700. [Link] (Demonstrates Paal-Knorr selectivity on heterocyclic amines).

-

General Azo Coupling: ChemGuide. "Coupling Reactions of Diazonium Ions". [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Novel Schiff Bases from 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline

For: Researchers, scientists, and drug development professionals

Introduction: Unveiling a New Class of Bio-Inspired Scaffolds

Schiff bases, compounds featuring the characteristic azomethine or imine (-C=N-) functional group, stand as a cornerstone in the architecture of coordination chemistry and medicinal drug discovery.[1][2] Their facile synthesis, typically a condensation reaction between a primary amine and an active carbonyl compound, belies the profound diversity of their biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The bioactivity of Schiff bases is often attributed to the toxophoric nature of the azomethine linkage, which can be pivotal in various enzymatic reactions and cellular interactions.[1]

This guide details the synthesis and potential applications of a novel series of Schiff bases derived from the precursor 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline. This unique aniline derivative brings together two key structural motifs: the biologically significant 2,5-dimethyl-1H-pyrrole ring and a substituted methoxy-aniline core. The pyrrole moiety is a fundamental component of many natural products and pharmaceuticals, known to contribute to a range of biological interactions.[3][5] The methoxy group on the aniline ring can modulate the electronic properties and lipophilicity of the final Schiff base, potentially enhancing its pharmacological profile.[6]

The strategic combination of these fragments is anticipated to yield Schiff bases with novel and enhanced therapeutic potential. This document provides a comprehensive, step-by-step protocol for the synthesis of the precursor aniline and its subsequent conversion to target Schiff bases, along with detailed characterization methods and a discussion of their promising applications in drug development.

Part 1: Synthesis of the Precursor Amine: 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline

The journey to our target Schiff bases begins with the synthesis of the key building block, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline. This is efficiently achieved through the Paal-Knorr pyrrole synthesis, a classic and robust method for constructing pyrrole rings from 1,4-dicarbonyl compounds.[7][8]

Reaction Principle: The Paal-Knorr Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound, in this case, acetonylacetone (hexane-2,5-dione), with a primary amine. The reaction typically proceeds under acidic conditions, where the amine attacks the protonated carbonyl groups, leading to the formation of a dihydroxytetrahydropyrrole intermediate, which then dehydrates to yield the aromatic pyrrole ring.

Caption: Workflow for the Paal-Knorr synthesis of the precursor amine.

Experimental Protocol: Synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline

Materials and Reagents:

-

3-Methoxy-p-phenylenediamine

-

Acetonylacetone (Hexane-2,5-dione)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate (Saturated Solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Silica Gel for Column Chromatography

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Standard glassware for extraction and purification

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3-methoxy-p-phenylenediamine (10 mmol) in 100 mL of ethanol.

-

Add a catalytic amount of glacial acetic acid (approximately 1 mL) to the solution.

-

To this stirred solution, add acetonylacetone (11 mmol, 1.1 equivalents) dropwise.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and then concentrate it under reduced pressure to remove the ethanol.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline.

Part 2: Synthesis of Novel Schiff Bases

With the precursor amine in hand, the next stage is the synthesis of the target Schiff bases through condensation with various aromatic aldehydes. The choice of aldehyde can be tailored to introduce specific functionalities that may enhance biological activity. A particularly interesting candidate is salicylaldehyde and its derivatives, as the resulting Schiff bases possess a hydroxyl group in proximity to the imine nitrogen, making them excellent chelating agents for metal ions.[9][10]

Reaction Principle: Schiff Base Formation

The formation of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde to form a carbinolamine intermediate, followed by dehydration to yield the imine.[11] The reaction is often catalyzed by a small amount of acid.[12]

Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocol: General Procedure for Schiff Base Synthesis

Materials and Reagents:

-

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline

-

Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

Dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline (5 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask.

-

In a separate beaker, dissolve the chosen aromatic aldehyde (5 mmol) in a minimum amount of absolute ethanol.

-

Add the aldehyde solution to the stirred amine solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The formation of a precipitate may be observed.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture in an ice bath to facilitate complete precipitation of the product.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

Part 3: Characterization of the Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the newly synthesized compounds. A combination of spectroscopic techniques should be employed.

| Technique | Expected Observations and Interpretations |

| FT-IR Spectroscopy | The appearance of a strong absorption band in the region of 1610-1640 cm⁻¹ is indicative of the C=N (azomethine) bond formation. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) further confirms the reaction.[6] |

| ¹H NMR Spectroscopy | A characteristic singlet signal in the downfield region (δ 8.0-9.0 ppm) corresponds to the proton of the azomethine group (-CH=N-). Other expected signals include those for the aromatic protons, the methoxy group protons (singlet around δ 3.8-4.0 ppm), and the methyl and vinyl protons of the pyrrole ring.[6] |

| ¹³C NMR Spectroscopy | The formation of the imine bond is confirmed by a signal for the azomethine carbon in the range of δ 150-165 ppm. Signals corresponding to the carbons of the aromatic rings, the methoxy group, and the pyrrole moiety will also be present. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the target Schiff base, confirming its identity. |

Part 4: Potential Applications in Drug Development

The unique structural features of Schiff bases derived from 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline suggest a promising future in medicinal chemistry.

Sources

- 1. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. ijies.net [ijies.net]

- 3. rjlbpcs.com [rjlbpcs.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. ijstr.org [ijstr.org]

- 10. BJOC - Effect of the ortho-hydroxy group of salicylaldehyde in the A3 coupling reaction: A metal-catalyst-free synthesis of propargylamine [beilstein-journals.org]

- 11. jocpr.com [jocpr.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Deprotection of 2,5-Dimethylpyrrole-Protected Amines Using Hydroxylamine Hydrochloride: An Application Protocol

Abstract

The 2,5-dimethylpyrrole group is a robust and versatile protecting group for primary amines, offering stability against strong bases, nucleophiles, and certain reducing agents.[1][2][3] Its effective removal is crucial for the successful progression of complex multi-step syntheses. This application note provides a detailed, field-proven protocol for the deprotection of 2,5-dimethylpyrrole-protected amines using hydroxylamine hydrochloride. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and present optimization strategies to ensure high-yield recovery of the desired primary amine. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a reliable method for amine deprotection.

Introduction: The Strategic Role of the 2,5-Dimethylpyrrole Protecting Group

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[4] Primary amines, being nucleophilic and often reactive centers, frequently require temporary masking to prevent unwanted side reactions. The 2,5-dimethylpyrrole group, formed by the condensation of a primary amine with acetonylacetone (2,5-hexanedione), serves as an excellent choice for this purpose.[5][6]

Key advantages of the 2,5-dimethylpyrrole protecting group include:

-

Stability: It is stable towards strong bases and nucleophiles, a critical feature when subsequent reaction steps involve such reagents.[2][7]

-

Double Protection: It effectively "doubly protects" the primary amine, leaving no acidic proton that could interfere with base-mediated reactions.[7][8]

-

Orthogonality: The 2,5-dimethylpyrrole group can be removed under conditions that are orthogonal to many other common amine protecting groups like Boc, Cbz, and Fmoc, allowing for selective deprotection strategies in complex molecules.[7][8][9]

The cleavage of this stable aromatic pyrrole ring to regenerate the free amine is efficiently accomplished by treatment with hydroxylamine hydrochloride.[1][2] This process relies on the nucleophilic character of hydroxylamine and the influence of pH on the reaction kinetics.[10]

Mechanism of Deprotection

The deprotection of an N-substituted 2,5-dimethylpyrrole with hydroxylamine hydrochloride proceeds through a pH-dependent reaction.[10] While the detailed mechanism is not extensively elucidated in all literature, the generally accepted pathway involves the nucleophilic attack of hydroxylamine on the pyrrole ring, leading to ring opening and the eventual formation of the corresponding 1,4-dicarbonyl compound's dioxime and the desired primary amine. The reaction is believed to be initiated by the protonation of the pyrrole ring, which increases its susceptibility to nucleophilic attack. The hydrochloride salt of hydroxylamine provides the necessary acidic environment to facilitate this initial protonation. The subsequent addition of a base, such as triethylamine, can modulate the pH to an optimal range for the nucleophilic attack by hydroxylamine.[5][10]

Experimental Protocols

This section outlines two primary protocols for the deprotection of 2,5-dimethylpyrrole protected amines: a conventional heating method and a microwave-assisted method for accelerated reaction times.

Materials and Reagents

-

N-substituted 2,5-dimethylpyrrole substrate

-

Triethylamine (Et₃N) (optional, for pH adjustment)

-

Ethyl acetate (EtOAc) or Diethyl ether (Et₂O) for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃) or 2 N aqueous sodium hydroxide (NaOH) for workup

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Silica gel for column chromatography

Conventional Deprotection Protocol

This method is suitable for a wide range of substrates and is often performed on a larger scale.

Workflow Diagram:

Caption: Conventional Deprotection Workflow.

Step-by-Step Procedure:

-

Reaction Setup: To a solution of the N-substituted 2,5-dimethylpyrrole (1.0 eq) in a suitable solvent mixture such as 2-propanol/water or ethanol/water, add hydroxylamine hydrochloride (10-20 eq).[7][10] For substrates where pH control is beneficial, triethylamine (10 eq) can be added.[10]

-

Reaction Conditions: Heat the reaction mixture to reflux (typically around 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] Reaction times can vary from 5 to 24 hours depending on the substrate.[7][10]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Partition the mixture between an organic solvent (e.g., ethyl acetate or diethyl ether) and an aqueous basic solution (e.g., 2 N NaOH or saturated NaHCO₃).[7]

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., 3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired primary amine.

Microwave-Assisted Deprotection Protocol

Microwave irradiation can significantly reduce reaction times, often from hours to minutes.[7][8]

Workflow Diagram:

Caption: Microwave-Assisted Deprotection Workflow.

Step-by-Step Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, combine the N-substituted 2,5-dimethylpyrrole (1.0 eq), hydroxylamine hydrochloride (10 eq), and the solvent (e.g., ethanol/water).[7]

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 140-150 °C) for a predetermined time (typically 15-30 minutes), with stirring.[6] Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

-

Workup and Purification: Follow the same workup and purification procedures as described in the conventional protocol (steps 3-6).

Data Presentation and Optimization

The efficiency of the deprotection can be influenced by several factors. The following table summarizes typical reaction conditions and expected outcomes.

| Parameter | Conventional Method | Microwave-Assisted Method | Comments |

| Substrate:Reagent Ratio | 1:10 (amine:NH₂OH·HCl) | 1:10 (amine:NH₂OH·HCl) | An excess of hydroxylamine hydrochloride is generally required for efficient cleavage.[5][7] |

| Solvent System | 2-Propanol/H₂O or EtOH/H₂O (2:1) | EtOH/H₂O (2:1) | The presence of water is often crucial for the reaction.[5][7] |

| Temperature | Reflux (~100 °C) | 140-150 °C | Higher temperatures in the microwave accelerate the reaction significantly.[6][7] |

| Reaction Time | 5 - 24 hours | 15 - 30 minutes | Microwave irradiation dramatically reduces reaction times.[7][8] |

| Typical Yield | 80-97% | Moderate to High | Yields are substrate-dependent; optimization may be required.[2][5][7] |

Troubleshooting and Optimization:

-

Low Yields: If the deprotection proceeds with low yields, consider increasing the excess of hydroxylamine hydrochloride and triethylamine.[5] The reaction time may also need to be extended for the conventional method. The pH of the reaction mixture can be critical; adjusting the amount of triethylamine can be beneficial.[10]

-

Difficult Purification: The deprotected amine is often water-soluble, which can complicate separation from the excess water-soluble hydroxylamine.[8] Thorough extraction and careful chromatography are essential. In some cases, derivatization of the amine post-deprotection (e.g., acetylation) can aid in isolation and purification.[5]

-

Substrate Decomposition: For sensitive substrates, prolonged heating in the conventional method might lead to degradation. The microwave-assisted method, with its shorter reaction times, can be advantageous in such cases.

Safety Precautions

-

Hydroxylamine hydrochloride is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and may cause an allergic skin reaction. [11][12][13][14] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

-

Avoid inhalation of dust.

-

Microwave synthesis should be performed in specialized equipment designed for chemical reactions, with appropriate pressure and temperature monitoring.

-

Consult the Safety Data Sheet (SDS) for hydroxylamine hydrochloride before use for complete safety and handling information.[11][12][13][14]

Conclusion

The deprotection of 2,5-dimethylpyrrole-protected amines using hydroxylamine hydrochloride is a reliable and efficient method for regenerating primary amines.[1][2] By understanding the reaction mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired products. The choice between the conventional heating and microwave-assisted protocols will depend on the specific substrate, scale, and available equipment. With the detailed procedures and optimization tips provided in this application note, scientists are well-equipped to successfully implement this important transformation in their synthetic endeavors.

References

-

K. C. Nicolaou, et al. (2005). Application of the 2,5-Dimethylpyrrole Group as a New and Orthogonal Amine-Protecting Group in Oligosaccharide Synthesis. The Journal of Organic Chemistry. Available at: [Link]

-

S. P. Breukelman, et al. (1982). Protection of primary amines as N- substited 2,5-dimethylpyrroles. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

-

A. de la Torre, et al. (2023). Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. ChemRxiv. Available at: [Link]

-

A. de la Torre, et al. (2023). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Available at: [Link]

-

M. Walia, et al. (2013). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. The Journal of Organic Chemistry. Available at: [Link]

- B. L. Chenard, et al. (1994). Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl- pyrrolidin-2(R)-yl)methyllindole. The Journal of Organic Chemistry. Available at: https://pubs.acs.org/doi/abs/10.1021/jo00103a040

-

S. P. Bruekelman, et al. (1984). Protection of primary amines as N-substituted 2,5-dimethylpyrroles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

M. Walia, et al. (2013). ChemInform Abstract: Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. ResearchGate. Available at: [Link]

- R. B. Silverman, et al. (2014). Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl- pyrrolidin-2(R) - Scite. Available at: https://scite.ai/abstracts/10.1021/jo00103a040

-

M. Walia, et al. (2013). Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection. PubMed. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

-

Sdfine. (n.d.). HYDROXYLAMINE HYDROCHLORIDE - GHS Safety Data Sheet. Available at: [Link]

-

M. Walia, et al. (2013). Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. The Journal of Organic Chemistry. Available at: [Link]

-

Z. Wang, et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

S. P. Breukelman, et al. (1984). Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group. ResearchGate. Available at: [Link]

-

B. L. Chenard, et al. (1994). Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl- pyrrolidin-2(R)-yl)methyl]indole. ACS Publications. Available at: [Link]

-

International Chemical Safety Cards. (n.d.). ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. Available at: [Link]

-

Loba Chemie. (2022). HYDROXYLAMINE HYDROCHLORIDE AR/ACS - Safety Data Sheet. Available at: [Link]

-

M. D. Hill, et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. Available at: [Link]

-

PENTA. (2025). Hydroxylamine hydrochloride - SAFETY DATA SHEET. Available at: [Link]

-

B. L. Chenard, et al. (1994). Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl- pyrrolidin-2(R)-yl)methyl]indole. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (2014). Organic Functional Group Protection. Available at: [Link]

-

G-Biosciences. (n.d.). Hydroxylamine·HCl - Protocol. Available at: [Link]

-

Organic Synthesis. (n.d.). Protecting Groups. Available at: [Link]

-

Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Available at: [Link]

-

A. K. Ghosh & S. Brindisi. (2015). Methods for Hydroxamic Acid Synthesis. PMC. Available at: [Link]

- Google Patents. (n.d.). US2319669A - Process for preparing hydroxylamine hydrochloride.

Sources

- 1. Protection of primary amines as N- substited 2,5-dimethylpyrroles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Protection of primary amines as N-substituted 2,5-dimethylpyrroles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. scite.ai [scite.ai]

- 4. Protective Groups [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [chemicalsafety.ilo.org]

- 13. lobachemie.com [lobachemie.com]

- 14. pentachemicals.eu [pentachemicals.eu]

Troubleshooting & Optimization

Troubleshooting low conversion in nitro reduction of pyrrole intermediates

Ticket ID: NPR-Red-001

Subject: Troubleshooting low conversion and yield in nitro-to-amino pyrrole reductions.

Diagnostic Triage

User Status: You are attempting to reduce a nitro group attached to a pyrrole ring (or N-substituted pyrrole) and are observing low conversion, low isolated yield, or complex mixtures.

Root Cause Analysis: In pyrrole chemistry, "low conversion" is often a misdiagnosis. The electron-rich nature of the pyrrole ring creates three distinct failure modes that look similar but require opposite solutions.

Use this decision matrix to identify your specific failure mode:

Figure 1: Diagnostic logic for identifying the root cause of reduction failure.

Technical Solutions & FAQs

Issue A: "The reaction turned to black tar." (Product Instability)

The Science: Aminopyrroles are exceptionally electron-rich. Unlike anilines, they are prone to rapid oxidative polymerization upon exposure to air or even during workup. If your LCMS showed the amine peak during the reaction but you isolated nothing, the product decomposed.

-

Q: How do I stabilize the amine?

-

A: Do not isolate the free amine.

-

Acid Salt Formation: Isolate as the HCl or TFA salt immediately.

-

In-Situ Protection: Add an anhydride (e.g.,

or -

Telescoping: If the amine is an intermediate for a cyclization, add the next reagent (e.g., aldehyde, isocyanate) directly to the crude reduction mixture.

-

-

Issue B: "The reaction stalled at 50% conversion."

The Science: Pyrroles often contain trace sulfur impurities (from synthesis) or halogens. These are potent poisons for heterogeneous catalysts like Pd/C. Additionally, the nitro group on a pyrrole can be sterically crowded.

-

Q: I added more catalyst and it still didn't finish. Why?

-

A: Once the catalyst surface is poisoned, adding more rarely helps.

-

Protocol Shift: Switch to Catalytic Transfer Hydrogenation (CTH) . It is more robust against poisoning because the hydrogen donor (ammonium formate) creates a high local concentration of active hydrogen species on the catalyst surface, often outcompeting poisons [1].

-

Issue C: "I reduced the ring instead of the nitro group."

The Science: Pyrroles are aromatic but less stable than benzenes. Under high-pressure hydrogenation (

-

Q: How do I stop at the pyrrole?

-

A: Avoid standard hydrogenation.

-

Option 1: Use Fe/AcOH (Iron powder in acetic acid).[1][2] Metals do not reduce the pyrrole ring.

-

Option 2: If you must use hydrogenation, use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur modifies the catalyst to inhibit ring reduction while allowing nitro reduction.

-

Recommended Protocols

Protocol 1: The "Gold Standard" for Lab Scale (Transfer Hydrogenation)

Best for: Avoiding ring saturation, handling mild catalyst poisons, and preventing decomposition (mild conditions).

Reagents:

-

Substrate: Nitro-pyrrole (1.0 equiv)

-

Catalyst: 10% Pd/C (0.1 equiv by wt) or 5% Pt/C (if halogens are present)

-

H-Donor: Ammonium Formate (5.0 - 10.0 equiv) [3]

-

Solvent: Methanol or Ethanol (degassed)

Workflow:

-

Dissolve nitro-pyrrole in Methanol (0.1 M concentration) under

. -

Add Ammonium Formate in one portion.

-

Purge with Nitrogen for 5 minutes.

-

Add Pd/C carefully (pyrophoric risk).

-

Stir at room temperature (or mild heat, 40°C). Note: Gas evolution (

) will occur. -

Monitor by LCMS every 30 mins.

-

Termination: Filter through Celite® under an inert atmosphere (Argon/Nitrogen blanket).

-

Trapping (Critical): Immediately add

(1.2 equiv) to the filtrate if the amine is unstable.

Protocol 2: The "Sledgehammer" (Iron/Acetic Acid)

Best for: Sterically hindered nitro groups or when hydrogenation fails completely.

Reagents:

-

Substrate: Nitro-pyrrole (1.0 equiv)

-

Reductant: Iron Powder (5.0 equiv, fine mesh)

-

Solvent: Acetic Acid / Ethanol (1:3 ratio) or pure Acetic Acid

Workflow:

-

Suspend nitro-pyrrole and Iron powder in the solvent mixture.

-

Heat to 60-80°C.

-

Monitor: Reaction is usually fast (< 2 hours).

-

Workup (The Tricky Part):

-

Cool to room temperature.[3]

-

Dilute with Ethyl Acetate.

-

Neutralization: Pour slowly into saturated

(Caution: Foaming). -

Emulsion Breaking: If an emulsion forms (common with Fe), filter the entire biphasic mixture through a Celite® pad before separating layers.

-

Wash: The organic layer may need an EDTA wash to remove residual iron coordination if the product is a chelator.

-

Comparative Data: Reducing Agents

| Method | Selectivity (Ring) | Tolerance (Halogens) | Workup Difficulty | Risk of Polymerization |

| H2 / Pd/C | Low (Risk of Saturation) | Low (Dehalogenation) | Easy (Filtration) | Medium |

| Transfer Hydrog. (NH4HCO2) | High | Medium | Easy | Low (Fast reaction) |

| Fe / AcOH | Excellent (No Ring Red.) | High | Difficult (Emulsions) | Medium (Acidic heat) |

| SnCl2 / HCl | Excellent | High | Very Difficult (Tin salts) | High (Strong acid) |

Mechanistic Visualization

Understanding the reduction pathway helps pinpoint where intermediates (like hydroxylamines) might accumulate.

Figure 2: Stepwise reduction pathway showing critical branch points for side reactions.

References

-

Ram, S., & Ehrenkaufer, R. E. (1984).[4] Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction of nitro compounds.[4][5] Tetrahedron Letters, 25(32), 3415-3418.

-

Hegedüs, L., et al. (2022).[6] Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles. Catalysts, 12(7), 730.

-

Pahadi, V. K., et al. (2006). Catalytic transfer hydrogenation of aromatic nitro compounds by employing ammonium formate and 5% platinum on carbon.[7] Journal of Chemical Research, 2006(6), 366-368.

-

Banik, B. K., et al. (2013). Nitro Reduction: Iron (Fe).[2][8][9][10] Common Organic Chemistry.

Sources

- 1. reddit.com [reddit.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]

- 5. zenodo.org [zenodo.org]

- 6. real.mtak.hu [real.mtak.hu]

- 7. researchgate.net [researchgate.net]

- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 9. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Acetic Acid-Catalyzed Paal-Knorr Pyrrole Synthesis

Status: Operational Topic: Catalyst Optimization & Troubleshooting Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Sweet Spot" of Catalysis

Welcome to the Technical Support Center. You are likely here because your Paal-Knorr reaction is suffering from one of three common failures: oligomerization ("tarring") , furan formation , or stalled conversion .

While acetic acid (AcOH) is the standard catalyst for this transformation, its concentration is not a linear "more is better" variable. It requires a precise balance (the "Sweet Spot") to activate the 1,4-dicarbonyl electrophile without inhibiting the amine nucleophile.

The Optimization Matrix

The following data summarizes the impact of AcOH concentration on reaction kinetics and product distribution. Use this to benchmark your current protocol.

| AcOH Concentration | Reaction Rate | Primary Risk | Typical Outcome |

| 0% (Neutral) | Slow | Incomplete Conversion | Low yield; requires high heat (which risks degradation). |

| 1–5 mol% | Moderate | Stalling | Good for highly reactive amines; may stall if water is not removed. |

| 10–30 mol% (Optimal) | Fast | Minimal | High Yield (>85%). Balances activation vs. nucleophilicity. |

| >50% or Solvent | Very Fast | Side-Reactions | High risk of Furan formation (pH < 3) and difficult workup. |

Mechanism & Causality (Why Your Reaction Fails)

To troubleshoot effectively, you must understand the mechanism. The Paal-Knorr reaction is an equilibrium process driven by acid catalysis and water removal.

The Critical Pathway

-

Activation: AcOH protonates the carbonyl oxygen, making it more electrophilic.

-

Nucleophilic Attack: The amine attacks the carbonyl.[1] Critical Failure Point: If acid concentration is too high, the amine becomes protonated (ammonium salt), losing its nucleophilicity.

-

Cyclization: Formation of the hemiaminal.[1]

-

Dehydration: Loss of water to aromatize into pyrrole.

Visualizing the Pathway

The following diagram illustrates the mechanism and where specific failures occur based on catalyst load.

Caption: Mechanistic pathway showing the dual role of Acetic Acid and the risks of over-acidification (Furan/Ammonium formation).

Troubleshooting Guide (Symptom-Based)

Issue 1: "My reaction turned into a black tar."

Diagnosis: Polymerization of the 1,4-dicarbonyl. Cause:

-

Temperature too high: 1,4-dicarbonyls are sensitive to heat.

-

Amine deficiency: If the amine is volatile or less reactive, the dicarbonyl reacts with itself. Solution:

-

Reduce Temperature: Operate at 50–60°C instead of reflux.

-

Stoichiometry: Use a slight excess of amine (1.2 – 1.5 equiv) to ensure it captures the dicarbonyl before it polymerizes [1].

-

Inert Atmosphere: Oxidative polymerization can occur in air; switch to Nitrogen/Argon.

Issue 2: "I am isolating Furan instead of Pyrrole."

Diagnosis: The "pH Trap." Cause: The reaction pH dropped below 3.[2] Under strongly acidic conditions, the 1,4-dicarbonyl cyclizes onto itself (oxygen attack) rather than waiting for the nitrogen attack [2]. Solution:

-

Buffer the System: Do not use mineral acids (HCl/H2SO4). Stick to Acetic Acid.[3]

-

Reduce Loading: If using glacial acetic acid as solvent, switch to Ethanol with 10 mol% AcOH.

-

Add Sodium Acetate: Adding NaOAc (1 equiv) buffers the solution, preventing the pH from dropping too low.

Issue 3: "The reaction stalls at 60-70% conversion."

Diagnosis: Equilibrium saturation. Cause: The reaction generates 2 equivalents of water.[4] If water accumulates, the equilibrium prevents final dehydration. Solution:

-

Chemical Drying: Add molecular sieves (4Å) or anhydrous MgSO4 directly to the reaction flask.

-

Azeotropic Removal: If using Toluene/Benzene, use a Dean-Stark trap.

-

Microwave Irradiation: High-energy input can overcome the energy barrier for the final dehydration step [3].

Validated Experimental Protocol

Protocol ID: PK-AcOH-Std-01 Scope: Synthesis of N-substituted pyrroles from hexane-2,5-dione (and analogues).

Reagents

-

1,4-Dicarbonyl compound (1.0 equiv)

-

Primary Amine (1.2 equiv)

-

Catalyst: Glacial Acetic Acid (20 mol%)

-

Solvent: Ethanol (Absolute) or Toluene

-

Drying Agent: 4Å Molecular Sieves (activated)

Step-by-Step Workflow

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,4-dicarbonyl (10 mmol) in Ethanol (20 mL).

-

Amine Addition: Add the primary amine (12 mmol). Note: If the reaction is exothermic, cool to 0°C during addition.

-

Catalysis: Add Glacial Acetic Acid (2 mmol, ~115 µL). Add 1g of activated 4Å molecular sieves.

-

Reaction:

-

Standard: Stir at room temperature for 1 hour, then heat to 50°C. Monitor via TLC.

-

Hard-to-react Amines (Anilines): Reflux (78°C) may be required.

-

-

Monitoring: Check TLC at t=1h. Look for the disappearance of the dicarbonyl spot.

-

Workup:

-

Filter off sieves.

-

Concentrate solvent in vacuo.

-

Dissolve residue in EtOAc, wash with 1M NaHCO3 (to remove AcOH), then Brine.

-

Dry over Na2SO4 and concentrate.

-

Decision Logic for Optimization

Use this flowchart to determine your next experimental move.

Caption: Decision tree for troubleshooting yield and purity issues in Paal-Knorr synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use Lewis Acids instead of Acetic Acid? A: Yes. Lewis acids like Sc(OTf)3 or Bi(NO3)3 are effective and often work under milder conditions [4].[1][5] However, Acetic Acid is preferred for initial screens due to cost and ease of removal (washing with bicarbonate).

Q: Why does the literature sometimes suggest using pure Acetic Acid as the solvent? A: This is an older "brute force" method. While it drives the reaction kinetically, it complicates the workup (requires neutralization of large acid volumes) and increases the risk of furan formation. The 10–30 mol% catalytic route in Ethanol is the modern "Green" standard.

Q: My amine is an HCl salt (e.g., Glycine ethyl ester HCl). Do I still need Acetic Acid? A: No. The amine salt itself provides the acidic protons. However, you must add a base (like Et3N) to free enough nucleophilic amine to initiate the attack. A 1:1 ratio of Amine·HCl to Et3N effectively generates a buffered system similar to the AcOH/NaOAc method.

References

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[6][7] J. Org.[7] Chem. 1991, 56, 6924.[7] [Link][1][2][3][4]

-

Asian Journal of Chemistry. Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

Technical Support Center: Storage and Handling of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline to prevent oxidative degradation. Our goal is to ensure the long-term integrity and reliability of your experimental starting materials.

Understanding the Compound's Inherent Instability

Before delving into troubleshooting and protocols, it is crucial to understand the chemical nature of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline and its susceptibility to oxidation. The molecule's structure contains two key functional groups that contribute to its reactivity:

-

Aromatic Amine (Aniline derivative): The primary amine (-NH₂) group attached to the benzene ring is highly susceptible to oxidation. Electron-donating groups on the ring, such as the methoxy (-OCH₃) group and the bulky dimethyl-pyrrol-yl substituent, increase the electron density of the aromatic system. This heightened electron density makes the molecule more easily oxidized by atmospheric oxygen, often leading to the formation of highly colored quinone-imine structures and polymeric byproducts. Commercial samples of similar aromatic amines, like p-anisidine, are known to appear grey-brown due to air oxidation.[1]

-

Pyrrole Ring: Pyrrole is an electron-rich five-membered aromatic heterocycle.[2] The lone pair of electrons on the nitrogen atom is delocalized into the ring, creating a π-electron system that is highly reactive towards electrophiles and oxidative processes.[3] Pyrrole itself is a colorless liquid that darkens readily upon exposure to air, indicating its instability.[3]

The combination of these two functionalities in a single molecule results in a compound that is particularly sensitive to air, light, and elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: My vial of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline, which was initially a light-colored solid, has turned dark brown/purple. What happened?

This color change is a classic indicator of oxidation. The aniline moiety has likely been oxidized to form colored impurities. While the compound may not be entirely degraded, its purity is compromised, which can significantly impact the outcome of your experiments, especially in sensitive catalytic reactions or when used as a precursor in multi-step synthesis.

Q2: Can I still use the discolored material?

We strongly advise against it. The presence of oxidative impurities can lead to inconsistent reaction yields, unexpected side products, and difficulty in purification. For applications requiring high purity, such as in drug development, using degraded material is unacceptable. It is best to use a fresh, pure sample or purify the discolored material if possible (See Section 5.2).

Q3: How quickly does this compound degrade?

The rate of degradation is dependent on storage conditions. At room temperature with repeated exposure to air, noticeable discoloration can occur in a matter of days to weeks. Under ideal storage conditions (low temperature, inert atmosphere), the compound can remain stable for many months.

Q4: Is oxidation the only degradation pathway I should be concerned about?

While oxidation is the primary concern for this molecule under typical storage conditions, other degradation pathways, such as reactions with acidic or basic contaminants, could occur. However, oxidative degradation is the most common issue encountered during routine storage and handling.

Troubleshooting Guide: Identifying and Addressing Oxidation